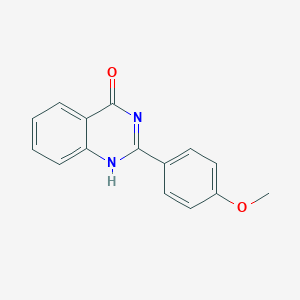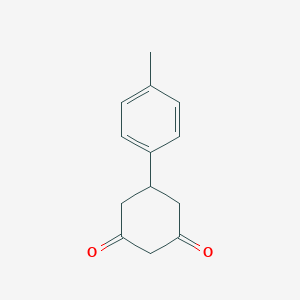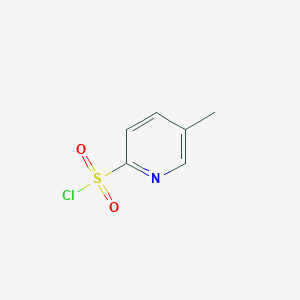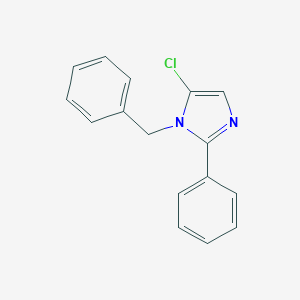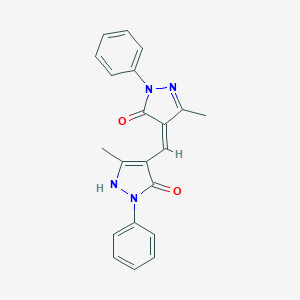
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that the compound may act by inducing apoptosis in cancer cells.
生化和生理效应
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells and to exhibit antioxidant properties.
实验室实验的优点和局限性
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, the compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, the compound can be difficult to purify, which can lead to impurities in the final product.
未来方向
There are several future directions for research on 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-. One direction is to further investigate its anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to investigate its potential use as an antioxidant and to explore its anti-cancer properties further. Finally, efforts could be made to improve the solubility and purity of the compound to make it easier to work with in lab experiments.
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a compound with significant potential for use in medicine and other fields. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for further research. However, more work is needed to fully understand its mechanism of action and to improve its solubility and purity for use in lab experiments.
合成方法
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.
科学研究应用
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been extensively studied for its potential applications in medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use as an antioxidant and for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
4174-09-8 |
|---|---|
产品名称 |
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- |
分子式 |
C21H18N4O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3/b19-13- |
InChI 键 |
DFSHSSAUZJFPSK-CPNJWEJPSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
其他 CAS 编号 |
15900-11-5 |
物理描述 |
DryPowder, PelletsLargeCrystals |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



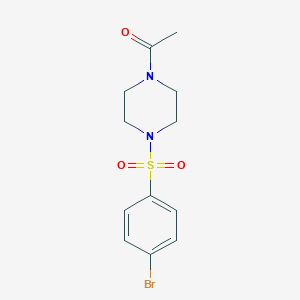
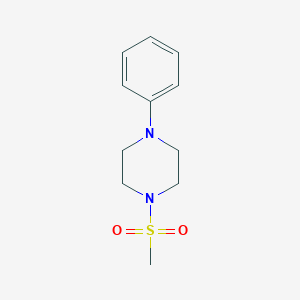
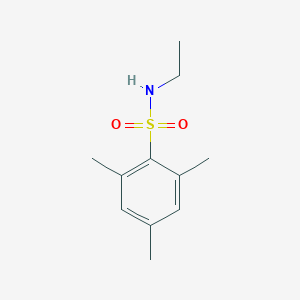


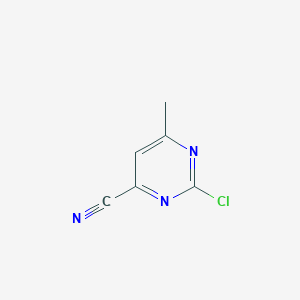
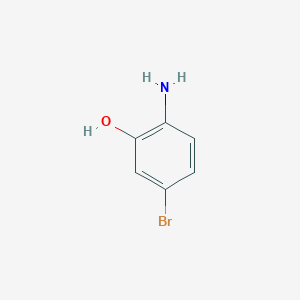
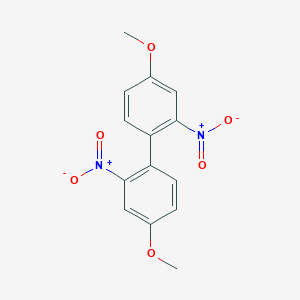
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
